molecular formula C7H5NO B1357203 Phenyl-d5 isocyanate CAS No. 83286-56-0

Phenyl-d5 isocyanate

Cat. No.: B1357203
CAS No.: 83286-56-0
M. Wt: 124.15 g/mol
InChI Key: DGTNSSLYPYDJGL-RALIUCGRSA-N
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Description

Phenyl-d5 isocyanate (C₆D₅NCO) is a deuterated aromatic isocyanate where five hydrogen atoms on the phenyl ring are replaced with deuterium (D). This isotopic labeling distinguishes it from non-deuterated phenyl isocyanate (C₆H₅NCO). The compound retains the reactive isocyanate (-NCO) group, enabling its use in synthesis of deuterated ureas, carbamates, and polymers. Its primary applications include:

  • Analytical chemistry: As an internal standard or tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to isotopic differentiation .
  • Mechanistic studies: Kinetic isotope effects (KIEs) in reactions involving hydrogen/deuterium exchange .
  • Pharmaceutical research: Synthesis of deuterated bioactive molecules for metabolic stability testing .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

Phenyl-d5 isocyanate serves as a versatile building block in the synthesis of various organic compounds. Its applications include:

  • Polyurethane Production : Isocyanates are fundamental in producing polyurethanes, which are used in foams, coatings, and elastomers. The deuterated form can be beneficial for studying reaction mechanisms using NMR spectroscopy due to the distinct spectral characteristics of deuterium compared to hydrogen .
  • Pharmaceuticals : In medicinal chemistry, this compound can be used to synthesize labeled compounds for drug metabolism studies. The incorporation of deuterium can help trace metabolic pathways and improve the pharmacokinetic profiles of drugs .

Polymer Chemistry

This compound is employed in polymer science for the development of advanced materials:

  • Synthesis of Polyisocyanurate : Research has demonstrated that this compound can be utilized to create polyisocyanurate networks with enhanced thermal stability and flexibility. These materials are valuable in insulation and other high-performance applications .
  • Functionalized Polymers : The compound can react with various alcohols to produce functionalized polymers that exhibit unique properties suitable for specific applications, such as adhesives and coatings .

Analytical Chemistry

The isotopic labeling provided by this compound facilitates advanced analytical techniques:

  • NMR Spectroscopy : The distinct NMR signals from deuterated compounds allow chemists to monitor reaction progress and product formation more accurately. This capability is crucial in understanding reaction mechanisms and kinetics .
  • Mass Spectrometry : The use of deuterated compounds in mass spectrometry aids in distinguishing between different isotopologues, providing insights into the structure and dynamics of complex mixtures .

Environmental Applications

This compound also finds use in environmental chemistry:

  • Green Chemistry Initiatives : The development of processes that utilize this compound aligns with green chemistry principles by minimizing hazardous waste and improving reaction efficiencies. For instance, alternative synthesis routes that avoid toxic reagents can enhance sustainability in chemical manufacturing .

Case Study 1: Synthesis of Polyisocyanurate Prepolymers

A study explored the synthesis of polyisocyanurate prepolymers using this compound. The research focused on optimizing the molar ratios of reactants to achieve desired mechanical properties while maintaining thermal stability. Results indicated that incorporating phenyl-d5 improved the material's performance, showcasing its potential in high-performance applications .

Case Study 2: Drug Metabolism Studies

In a pharmacokinetic study involving a new pharmaceutical candidate, this compound was used to label key intermediates. This labeling enabled researchers to track metabolic pathways more effectively, leading to improved understanding of drug behavior within biological systems. The findings highlighted the value of deuterated compounds in drug development .

Mechanism of Action

Phenyl-d5 isocyanate exerts its effects through reactions with nucleophiles such as amines and alcohols. The isocyanate group (N=C=O) reacts with these nucleophiles to form ureas and carbamates, respectively. These reactions are often catalyzed by tertiary amines or metal salts . The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the release of byproducts such as carbon dioxide .

Comparison with Similar Compounds

Key Properties :

Property Phenyl-d5 Isocyanate Non-Deuterated Phenyl Isocyanate
Molecular Formula C₆D₅NCO C₆H₅NCO
Molecular Weight 139.17 g/mol 119.12 g/mol
Boiling Point ~195–200°C (est.) 165–168°C
Reactivity Slightly reduced* High
Spectral Features Distinct D NMR peaks Standard H NMR peaks

*Deuterium substitution may reduce reaction rates due to KIEs .

Comparison with Similar Isocyanate Compounds

Non-Deuterated Aromatic Isocyanates

Phenyl Isocyanate (C₆H₅NCO)

  • Reactivity : Rapid reaction with hydroxyl groups (e.g., alcohols, water) to form urethanes or ureas. Catalysts like tertiary amines enhance reactivity .
  • Applications : Polymer crosslinking, agrochemical synthesis .
  • Safety : Highly toxic; PAC-1 exposure limit: 0.00087 ppm .

Key Difference : this compound’s deuterated structure reduces volatility and alters spectroscopic signatures, making it preferable for tracer studies .

4-(Dimethylamino)phenyl Isocyanate

  • Structure: Contains an electron-donating dimethylamino group (-N(CH₃)₂) para to the -NCO group.
  • Reactivity : Enhanced electrophilicity due to resonance effects, accelerating urethane formation .
  • Applications : Specialty polymer synthesis, catalysis research .

Contrast : Unlike this compound, this derivative is tailored for electronic modulation rather than isotopic labeling.

Aliphatic Isocyanates

Hexamethylene Diisocyanate (HDI, C₆H₁₂N₂O₂)

  • Structure : Aliphatic diisocyanate with two -NCO groups.
  • Reactivity : Slower reaction with hydroxyl groups compared to aromatic isocyanates; requires catalysts for ambient curing .
  • Applications : Automotive coatings, adhesives .

Comparison : this compound’s aromatic ring confers greater thermal stability but slower reaction kinetics than HDI .

Methyl Isocyanate (CH₃NCO)

  • Reactivity : Extremely reactive; hazardous in uncontrolled conditions (e.g., Bhopal disaster).
  • Applications : Pesticide synthesis .

Key Difference : Methyl isocyanate’s simplicity and volatility contrast sharply with the deuterated aromatic structure of this compound.

Polymeric Isocyanates (TDI, MDI)

Compound Structure Applications Reactivity vs. This compound
Toluene Diisocyanate (TDI) Two -NCO groups on toluene Foams, elastomers Higher reactivity due to multiple -NCO groups
Methylene Diphenyl Diisocyanate (MDI) Two aromatic -NCO groups Insulation, adhesives Slower curing but superior mechanical properties

Deuterated Advantage : this compound’s isotopic label allows precise tracking in polymer degradation studies, unlike TDI/MDI .

Analytical Methods

  • GC-MS : Indirect quantification via derivatization with n-dibutylamine (n-DBA) minimizes handling risks .
  • NMR : Distinct ¹H/²D splitting patterns enable unambiguous identification .

Biological Activity

Phenyl-d5 isocyanate (CAS Number: 83286-56-0) is a deuterated derivative of phenyl isocyanate, which is an aromatic compound known for its biological activity, particularly in relation to immunological responses and potential toxicity. This article explores the biological activity of this compound, including its immunogenic properties, potential applications in research, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C6_6D5_5NCO
  • Molecular Weight : 119.12 g/mol
  • Boiling Point : 162-163 °C
  • Melting Point : -30 °C
  • Density : 1.142 g/mL at 25 °C

Biological Activity

Phenyl isocyanates, including this compound, are recognized for their potent biological activities. The following subsections detail specific aspects of their biological activity.

Immunogenicity and Sensitization

Research indicates that phenyl isocyanate is a strong inducer of both cellular and humoral immune responses. A study highlighted that it exhibits significant sensitization potential, which may be attributed to its ability to act as a hapten—an agent that elicits an immune response only when bound to a larger carrier molecule like a protein.

In comparative studies, phenyl isocyanate was found to have an SD50 (sensitivity dose for 50% of subjects) significantly lower than other common diisocyanates, indicating its high potency as a contact sensitizer:

CompoundSD50 (μmol/kg)
Phenyl Isocyanate0.04
Hexamethylene Diisocyanate (HDI)0.5
Methylene Diphenyl Diisocyanate (MDI)2.1
Toluene Diisocyanate (TDI)30.4

These findings suggest that this compound could have similar sensitization properties due to its structural similarity to phenyl isocyanate.

The mechanism through which phenyl isocyanates exert their effects involves several pathways:

  • Protein Modification : Phenyl isocyanates can react with amino groups in proteins, leading to the formation of carbamates. This modification can alter protein function and trigger immune responses.
  • Induction of Allergic Responses : The compounds are known allergens and can provoke allergic reactions upon exposure, contributing to respiratory issues and skin sensitization.

Case Studies

Several studies have investigated the effects of phenyl isocyanates in various biological contexts:

  • Respiratory Sensitization : A study involving rats demonstrated that exposure to phenyl isocyanate resulted in an asthma-like syndrome, highlighting its potential as a respiratory sensitizer .
  • Protein Labeling in Proteomics : this compound has been utilized in proteomic studies as a labeling agent for N-terminal modification of peptides, enhancing the detection and quantification of proteins through mass spectrometry .

Applications in Research

This compound serves multiple purposes in scientific research:

  • Proteomics : As a labeling reagent for protein analysis.
  • Toxicology Studies : Investigating the immunological effects and potential health risks associated with exposure to isocyanates.
  • Allergen Research : Understanding the mechanisms behind allergic reactions triggered by chemical exposures.

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing phenyl-d5 isocyanate with deuterium labeling?

  • Answer : Synthesis of this compound requires precise deuteration at the phenyl ring. A common approach involves substituting hydrogen atoms with deuterium via catalytic exchange reactions using deuterated solvents (e.g., D₂O) or deuterium gas under controlled conditions . Post-synthesis, purification via fractional distillation or chromatography is critical to minimize isotopic dilution. Characterization using NMR (¹H and ²H NMR) and mass spectrometry (MS) confirms deuteration efficiency and purity. Ensure reaction vessels are moisture-free to prevent isocyanate hydrolysis .

Q. Which analytical techniques are most reliable for quantifying this compound in reaction mixtures?

  • Answer :

  • Gas Chromatography (GC) : Indirect methods involve derivatizing this compound with n-dibutylamine (n-DBA) to form stable urea derivatives, followed by GC analysis of unreacted n-DBA. This avoids thermal decomposition of isocyanates during direct GC injection .
  • Titration : Less precise than GC but useful for rapid estimation. React with excess di-n-butylamine and back-titrate with HCl. However, titration lacks specificity in complex mixtures .
  • FTIR Spectroscopy : Monitors the characteristic N=C=O stretching vibration (~2270 cm⁻¹) for qualitative identification.
MethodSensitivitySpecificitySample StabilityReference
GC (indirect)HighHighHigh (derivatized)
TitrationModerateLowModerate
FTIRLowHighLow

Q. How should researchers handle this compound to ensure stability during experiments?

  • Answer : Store under inert atmosphere (argon/nitrogen) at ≤ -20°C to prevent moisture-induced hydrolysis. Use anhydrous solvents (e.g., THF, toluene) for reactions. Monitor degradation via periodic FTIR or GC-MS. Avoid prolonged exposure to light, as isocyanates can photodegrade. Always conduct stability tests under experimental conditions (e.g., elevated temperatures) before kinetic studies .

Advanced Research Questions

Q. How do isotopic effects (deuteration at phenyl-d5) influence the reactivity of phenyl isocyanate in nucleophilic addition reactions?

  • Answer : Deuteration alters reaction kinetics due to isotopic mass effects. For example, deuterated phenyl isocyanate may exhibit slower reaction rates with amines or alcohols due to reduced zero-point energy in C-D bonds, affecting activation energy. Use kinetic isotope effect (KIE) studies via comparative experiments with non-deuterated analogs. Monitor progress via in-situ FTIR or NMR to quantify rate differences. Theoretical calculations (DFT) can predict isotopic impacts on transition states .

Q. What strategies resolve contradictions in mechanistic data for this compound decomposition pathways?

  • Answer : Contradictions often arise from competing pathways (e.g., thermal vs. catalytic decomposition).

  • Cross-Validation : Use multiple analytical methods (GC-MS, HPLC, TGA-FTIR) to identify decomposition products.
  • Isotopic Tracing : Track deuterium distribution in byproducts (e.g., via ²H NMR) to distinguish pathways.
  • Sensitivity Analysis : Computational modeling (e.g., CHEMKIN) identifies dominant reactions under varying conditions .
    • Example: Discrepancies in activation energy values may stem from impurities; repeat experiments with rigorously purified samples .

Q. How does this compound stability vary under high-temperature or high-pressure conditions?

  • Answer : Conduct accelerated stability tests in sealed reactors with controlled temperature/pressure. Use Raman spectroscopy for real-time monitoring of N=C=O bond integrity. Compare thermogravimetric analysis (TGA) profiles with non-deuterated analogs to assess isotopic effects on thermal resilience. Note that deuterated compounds may exhibit higher thermal stability due to stronger C-D bonds .

Q. What are the challenges in modeling this compound combustion mechanisms, and how can they be addressed?

  • Answer : Challenges include:

  • Reaction Pathway Complexity : Deuterium alters radical formation and chain propagation. Use merged mechanisms (e.g., combining this compound-specific reactions with hydrocarbon/nitrogen chemistry databases) .
  • Validation : Compare simulated auto-ignition temperatures (Tign) with experimental data. Adjust rate constants via sensitivity analysis.
  • Detection Limits : Laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) improves detection of deuterated intermediates (e.g., NDCO) .

Q. Methodological Frameworks for Research Design

  • Experimental Design : Align with the PICOT framework (Population: reaction system; Intervention: isotopic labeling; Comparison: non-deuterated analogs; Outcome: kinetic/mechanistic insights; Time: reaction duration) .
  • Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address isotopic chemistry gaps .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNSSLYPYDJGL-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584063
Record name 1-Isocyanato(~2~H_5_)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83286-56-0
Record name 1-Isocyanato(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83286-56-0
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Synthesis routes and methods I

Procedure details

A 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with [(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine (59.6 g, 209.7 mmol) (from Example 1d supra) and tert-butyl methyl ether (300 mL) (Aldrich). After heating to 55° C. to give a clear solution, phenyl isocyanate (27.48 g, 230.7 mmol) (Aldrich) was added and the mixture was heated to reflux for 10 hours. TLC analysis indicated essentially complete reaction. After cooling to room temperature, the resulting solid was collected by filtration, washed with tert-butyl methyl ether (100 mL), and dried by suction to give N-[(2,4-dichloropyrimidin-5-yl)methyl]-N-(4-methoxyphenyl)(phenylamino) carboxamide as white crystals; 98.46% pure by HPLC analysis. (Yield 78.8 g, 91.3%).
Name
[(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine
Quantity
59.6 g
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Reaction Step One
Quantity
300 mL
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Synthesis routes and methods II

Procedure details

In a 1000 ml high-pressure stirred autoclave 15.5 g of aniline, 7.6 g of the [Co-tBu-Salen]/Silica catalyst of Example 2, 1.78 g of NaI and 488 g of 2,2,2-trifluoroethanol (TFE) are charged. The autoclave is pressurized with carbon monoxide and oxygen in a volumetric ratio of 19/1. The temperature is increased to 120° C. and the total pressure is maintained constant at 40 bars. The reaction is maintained under constant vigorous stirring for three hours. After 3 hours the reactor is cooled to room temperature, depressurized and 97.8 g of 1,2-dichlorobenzene (DCB) is charged in the reactor. The temperature is increased to 180° C. under atmospheric pressure. The vapors of TFE are separated, condensed, and reused in the following example. In the bottom of the reactor a mixture of DCB and phenylisocyanate is obtained. From this mixture pheylisocyanate is recovered by distillation with 99% w/w purity.
Quantity
15.5 g
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[Compound]
Name
Co tBu Salen
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1.78 g
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488 g
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Synthesis routes and methods III

Procedure details

In the present invention, benzene is oxidized in acetonitrile to form a radical cation. The isocyanate anion (solubilized by the 18-crown-6 polyether) then attacks the activated ring to give a phenyl isocyanate radical which then loses a proton to give phenyl isocyanate. The 18-crown-6 acts as a solid to liquid phase transfer catalyst bringing the insoluble KOCN into the acetonitrile solution. A schematic is shown below.
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18-crown-6 polyether
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Synthesis routes and methods IV

Procedure details

A solution of 1.00 g phenylisocyanate in 50 ml dry toluene was prepared. Several dilutions of the stock isocyanate solution were made and an infrared absorbance versus concentration curve was obtained using the IR absorbance at 2265 cm-1 divided by the IR cell path length (in cm). The slope of this line gave a concentration factor of 0.118 mmole isocyanate/absorbance unit cm-1.
Quantity
50 mL
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

The process of claim 18 in which the nitrobenzene is converted to an aniline compound and then reacted with phosgene to form a phenyl isocyanate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Methyl-piperazin-1-yl)-acetyl chloride
Phenyl-d5 isocyanate
(4-Methyl-piperazin-1-yl)-acetyl chloride
Phenyl-d5 isocyanate
(4-Methyl-piperazin-1-yl)-acetyl chloride
Phenyl-d5 isocyanate
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
Phenyl-d5 isocyanate
(4-Methyl-piperazin-1-yl)-acetyl chloride
Phenyl-d5 isocyanate
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
Phenyl-d5 isocyanate

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